molecular formula C17H32O4 B13128855 Methoxymethyl 15-oxopentadecanoate

Methoxymethyl 15-oxopentadecanoate

Cat. No.: B13128855
M. Wt: 300.4 g/mol
InChI Key: SHAPJVKTMLJFJS-UHFFFAOYSA-N
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Description

Methoxymethyl 15-oxopentadecanoate: (chemical formula:

C16H29O4\text{C}_{16}\text{H}_{29}\text{O}_4C16​H29​O4​

) is a compound with the following structure:

!this compound)

It belongs to the class of esters and contains a methoxymethyl group (CH₃OCH₂-) attached to a 15-carbon aliphatic chain. The “15-oxo” part indicates the presence of a ketone functional group (C=O) at the 15th carbon position.

Preparation Methods

Synthetic Routes:

The synthetic preparation of Methoxymethyl 15-oxopentadecanoate involves esterification reactions. One common method is the reaction between pentadecanedioic acid (also known as 15-oxopentadecanoic acid) and methanol. The reaction proceeds as follows:

Pentadecanedioic acid+MethanolMethoxymethyl 15-oxopentadecanoate+Water\text{Pentadecanedioic acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Pentadecanedioic acid+Methanol→Methoxymethyl 15-oxopentadecanoate+Water

Industrial Production:

Industrial production methods may vary, but they typically involve large-scale esterification processes using suitable catalysts and optimized reaction conditions.

Chemical Reactions Analysis

Methoxymethyl 15-oxopentadecanoate can undergo various reactions:

    Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to pentadecanedioic acid and methanol.

    Oxidation: The carbonyl group (C=O) can be oxidized to a carboxylic acid.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The methoxymethyl group can be replaced by other functional groups.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Methoxymethyl 15-oxopentadecanoate finds applications in:

    Lipid Research: As a model compound for studying lipid metabolism.

    Drug Delivery: Due to its ester functionality, it may be used in drug delivery systems.

    Biological Studies: Investigating its effects on cell membranes and biological processes.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular membranes, enzymatic processes, or signaling pathways.

Comparison with Similar Compounds

While Methoxymethyl 15-oxopentadecanoate is unique due to its specific structure, similar compounds include:

    Methyl 7-oxopentadecanoate: (C₁₆H₃₀O₃) , which lacks the methoxymethyl group but shares the 15-carbon backbone.

Properties

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

methoxymethyl 15-oxopentadecanoate

InChI

InChI=1S/C17H32O4/c1-20-16-21-17(19)14-12-10-8-6-4-2-3-5-7-9-11-13-15-18/h15H,2-14,16H2,1H3

InChI Key

SHAPJVKTMLJFJS-UHFFFAOYSA-N

Canonical SMILES

COCOC(=O)CCCCCCCCCCCCCC=O

Origin of Product

United States

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